molecular formula C12H22N2O3 B1486216 tert-Butyl 3-(3-amino-3-oxopropyl)-1-pyrrolidinecarboxylate CAS No. 2167587-26-8

tert-Butyl 3-(3-amino-3-oxopropyl)-1-pyrrolidinecarboxylate

Cat. No. B1486216
CAS RN: 2167587-26-8
M. Wt: 242.31 g/mol
InChI Key: RGJYNGNAYWSWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 3-(3-amino-3-oxopropyl)-1-pyrrolidinecarboxylate” is a chemical compound with the molecular formula C8H16N2O3 . It has a molecular weight of 188.23 . It is a solid substance that is stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H16N2O3 . The average mass of the molecule is 188.224 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been studied. For instance, “tert-Butyl 3-amino-3-oxopropyl (benzyl)carbamate” has been used in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides .


Physical And Chemical Properties Analysis

“this compound” is a solid substance that is stored in dry conditions at 2-8°C . It has a molecular weight of 188.23 .

Scientific Research Applications

Aerobic Reactions and Copper Complex Formation

Stoichiometric reactions of 3,5-di-tert-butylcatechol with ammonia lead to the formation of aminophenol compounds. These compounds, in the presence of dioxygen and Cu(II), undergo oxidation and condensation reactions. The resulting Cu(II) complexes exhibit significant ferromagnetic exchange due to the orthogonal alignment of metal and ligand magnetic orbitals, demonstrating the compound's potential in materials science for developing magnetic materials (Speier et al., 1996).

Enantioselective Nitrile Anion Cyclization

A practical asymmetric synthesis approach for N-tert-butyl disubstituted pyrrolidines through nitrile anion cyclization has been developed. This method allows for the efficient synthesis of chiral pyrrolidine derivatives, highlighting the compound's utility in the synthesis of enantioenriched molecules for pharmaceutical applications (Chung et al., 2005).

Antibacterial Agent Synthesis

In the quest for new antibacterial agents, a series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids were synthesized. The variations in substituents demonstrated the importance of the (3S)-3-amino-pyrrolidine group in enhancing the in vitro and in vivo activity, showcasing the role of tert-butyl 3-(3-amino-3-oxopropyl)-1-pyrrolidinecarboxylate derivatives in developing new therapeutic agents (Bouzard et al., 1992).

Supramolecular Chemistry and Crystallography

Studies on substituted oxopyrrolidine analogues have provided insights into how weak intermolecular interactions influence the supramolecular arrangement of molecules. Despite lacking strong hydrogen bond donor-acceptor systems, these compounds form intricate supramolecular assemblies, highlighting their significance in the study of crystal engineering and molecular architecture (Samipillai et al., 2016).

Photocatalyzed Amination and Chromone Synthesis

Photoredox catalysis has been applied to the amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This method facilitates the synthesis of 3-aminochromones, illustrating the compound's utility in photocatalyzed transformations for constructing diverse organic molecules (Wang et al., 2022).

Safety and Hazards

The safety information for “tert-Butyl 3-(3-amino-3-oxopropyl)-1-pyrrolidinecarboxylate” indicates that it has the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . The signal word is "Warning" .

Future Directions

The future directions for “tert-Butyl 3-(3-amino-3-oxopropyl)-1-pyrrolidinecarboxylate” could involve its use in the synthesis of other compounds or in various chemical reactions. For instance, a related compound, “tert-Butyl 3-amino-3-oxopropyl (benzyl)carbamate”, has been used in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides . This suggests potential applications in polymer chemistry.

properties

IUPAC Name

tert-butyl 3-(3-amino-3-oxopropyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-7-6-9(8-14)4-5-10(13)15/h9H,4-8H2,1-3H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJYNGNAYWSWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(3-amino-3-oxopropyl)-1-pyrrolidinecarboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(3-amino-3-oxopropyl)-1-pyrrolidinecarboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-(3-amino-3-oxopropyl)-1-pyrrolidinecarboxylate
Reactant of Route 4
tert-Butyl 3-(3-amino-3-oxopropyl)-1-pyrrolidinecarboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-(3-amino-3-oxopropyl)-1-pyrrolidinecarboxylate
Reactant of Route 6
tert-Butyl 3-(3-amino-3-oxopropyl)-1-pyrrolidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.